molecular formula C15H12ClF3N4 B2671322 2-[2-Chloro-5-(trifluoromethyl)anilino]-4-(dimethylamino)nicotinonitrile CAS No. 339102-81-7

2-[2-Chloro-5-(trifluoromethyl)anilino]-4-(dimethylamino)nicotinonitrile

Cat. No. B2671322
CAS RN: 339102-81-7
M. Wt: 340.73
InChI Key: IXPXKKOGTXGUHZ-UHFFFAOYSA-N
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Description

2-[2-Chloro-5-(trifluoromethyl)anilino]-4-(dimethylamino)nicotinonitrile is a chemical compound used for pharmaceutical testing . It is available for purchase as a high-quality reference standard for accurate results .

Scientific Research Applications

Electronic and Structural Properties

The study of the electronic structure of transition-metal complexes containing radical ligands, such as those derived from reactions involving anilino ligands and transition metal ions, highlights the importance of these compounds in understanding the physical oxidation states in metal complexes. These investigations provide insights into the electronic configurations, magnetic properties, and reactivity of these complexes, which are crucial for applications in catalysis, materials science, and the design of functional molecular devices. The specific coordination of anilino-derived ligands to metals and the resulting electronic structures influence the properties and applications of these complexes in scientific research (Chaudhuri et al., 2001).

Reaction Mechanisms and Product Formation

The ozonation of anilines, including those with various substituents, reveals their high reactivity towards ozone and the complex reaction mechanisms involved in their transformation. Understanding these reactions is essential for the development of processes in the pharmaceutical, dyestuff, and pesticide industries, where aniline derivatives serve as key intermediates. The detailed mechanistic understanding of how anilines react with ozone aids in optimizing these processes and mitigating environmental impact (Tekle-Röttering et al., 2016).

Synthetic Methodologies

Research into direct ortho-arylation methods for anilines, including those involving transition-metal-free conditions, highlights the significance of developing more straightforward, efficient, and functional-group-tolerant synthetic routes to aniline derivatives. Such methodologies are invaluable for constructing complex organic molecules, pharmaceuticals, and materials science applications, demonstrating the importance of aniline derivatives in synthetic organic chemistry (Truong & Daugulis, 2012).

Catalysis and Ligand Behavior

The behavior of anilino derivatives in catalytic processes and as ligands in metal complexes underscores their role in catalysis and materials science. Investigations into the reactivity, selectivity, and electronic properties of these compounds when coordinated to metals or utilized in catalytic systems contribute to the development of novel catalysts and materials with tailored properties for industrial and environmental applications (Delvare, Koza, & Morgentin, 2011).

Safety and Hazards

The safety data sheet for 2-Chloro-5-(trifluoromethyl)aniline, a related compound, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is combustible, causes skin and eye irritation, may cause respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled . It is also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-[2-chloro-5-(trifluoromethyl)anilino]-4-(dimethylamino)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3N4/c1-23(2)13-5-6-21-14(10(13)8-20)22-12-7-9(15(17,18)19)3-4-11(12)16/h3-7H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPXKKOGTXGUHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC=C1)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-Chloro-5-(trifluoromethyl)anilino]-4-(dimethylamino)nicotinonitrile

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